(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
Overview
Description
(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: is a chemical compound with the molecular formula C13H26N4O2 . It is a derivative of cyclododecane, featuring a tetraaza-cyclododecane core with an acetic acid allyl ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester typically involves the following steps:
Cyclization: : Cyclododecane is reacted with appropriate amines to form the tetraaza-cyclododecane core.
Esterification: : The resulting tetraaza-cyclododecane is then esterified with allyl acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at various positions on the cyclododecane ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives of the cyclododecane ring.
Scientific Research Applications
(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of protein interactions and binding studies.
Medicine: : Potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: can be compared with other similar compounds such as 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester and 1-benzyl-1,4,7,10-tetraazacyclododecane . These compounds share the tetraaza-cyclododecane core but differ in their ester groups and substituents, leading to variations in their properties and applications.
List of Similar Compounds
1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester
1-benzyl-1,4,7,10-tetraazacyclododecane
1,4,7,10-tetraazacyclododecane-1-acetic acid methyl ester
Properties
IUPAC Name |
prop-2-enyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O2/c1-2-11-19-13(18)12-17-9-7-15-5-3-14-4-6-16-8-10-17/h2,14-16H,1,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRGPOWBHLFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CN1CCNCCNCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705330 | |
Record name | Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023970-58-2 | |
Record name | Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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